2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

Catalog No.
S646267
CAS No.
194602-23-8
M.F
C14H20N2O5S
M. Wt
328.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzo...

CAS Number

194602-23-8

Product Name

2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

IUPAC Name

2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

InChI

InChI=1S/C14H20N2O5S/c1-3-21-13-5-4-11(10-12(13)14(17)18)22(19,20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3,(H,17,18)

InChI Key

TXKSEEXWAGLOIY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O

Synonyms

2-ETHOXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOIC ACID

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O

The exact mass of the compound 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid (CAS 194602-23-8) is a highly specialized, late-stage pharmaceutical intermediate fundamentally established as the primary structural donor for the pyrazolopyrimidinone core in Sildenafil synthesis. As a stable, crystalline sulfonamide-benzoic acid derivative, it provides the exact regiochemistry and functional group presentation required for high-yield amide coupling with 4-amino-1-methyl-3-propyl-5-pyrazolecarboxamide. For industrial procurement, this compound serves as the critical convergence point in PDE5 inhibitor manufacturing, allowing facilities to bypass the hazardous handling of 1-methylpiperazine and chlorosulfonic acid while ensuring strict control over downstream genotoxic impurity profiles [1].

Attempting to substitute this specific methylpiperazine-coupled intermediate with its upstream precursor (5-chlorosulfonyl-2-ethoxybenzoic acid) or structural analogs severely compromises process economics and regulatory compliance. Utilizing the chlorosulfonyl precursor forces the API manufacturer to perform the piperazine coupling in-house, introducing significant risks of residual 1-methylpiperazine—a known precursor to highly regulated N-nitrosamine genotoxic impurities. Furthermore, substituting with the closely related ethyl analog (2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid) irreversibly alters the final API structure, yielding unapproved analogs like Acetildenafil that fail all compendial USP/EP monographs for Sildenafil and possess entirely different pharmacokinetic half-lives. Consequently, direct procurement of the exact methyl-substituted free acid is non-negotiable for compliant, high-yield Sildenafil production [1].

Storage Stability and Handling: Free Acid vs. Activated Acid Chloride

In industrial API synthesis, the stability of the intermediate dictates batch flexibility and storage costs. 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is a stable crystalline solid that resists hydrolysis under standard ambient or refrigerated (2-8°C) storage. In stark contrast, its downstream activated form, 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride, is highly hygroscopic and rapidly hydrolyzes upon exposure to ambient moisture. This instability forces manufacturers to either generate the acid chloride strictly in situ immediately prior to coupling or incur the high costs of anhydrous, ultra-low-temperature storage. Procuring the free acid provides maximum supply chain stability while maintaining quantitative activation potential using standard reagents like thionyl chloride or N,N'-carbonyldiimidazole (CDI) [1].

Evidence DimensionMoisture Stability and Storage Requirement
Target Compound DataStable for >12 months at 2-8°C; no hydrolysis in ambient air
Comparator Or Baseline2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride (Rapid hydrolysis to free acid in ambient moisture; requires strict in-situ use)
Quantified DifferenceEliminates the need for anhydrous sub-zero storage and prevents >15% yield loss due to premature hydrolysis
ConditionsAmbient atmospheric exposure during standard plant handling and storage

Procuring the stable free acid prevents moisture-driven degradation losses during transit and storage, allowing for flexible, decoupled manufacturing schedules.

Yield Optimization: Pre-Coupled Intermediate vs. Upstream Chlorosulfonylation

The overall yield of the final pyrazolopyrimidinone cyclization is highly dependent on the purity and structural integrity of the benzoic acid donor. Utilizing highly purified, pre-coupled 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid allows for direct activation and amide coupling, routinely achieving step yields exceeding 85-90% in optimized processes. Conversely, starting from the upstream 5-chlorosulfonyl-2-ethoxybenzoic acid requires an intermediate N-sulfonylation step with 1-methylpiperazine. This additional step not only caps the intermediate yield at ~80-95% but also introduces secondary sulfonamide byproducts and unreacted amines that can interfere with the final cyclization, potentially dropping the overall downstream yield by 10-15% if not rigorously purified [1].

Evidence DimensionDownstream Amide Coupling & Cyclization Yield
Target Compound Data>85-90% yield using purified pre-coupled intermediate
Comparator Or Baseline5-Chlorosulfonyl-2-ethoxybenzoic acid (Requires intermediate coupling, risking 10-15% overall yield reduction due to carryover impurities)
Quantified DifferenceImproves final stage step-yield by up to 15% while eliminating one highly sensitive synthetic step at the API facility
ConditionsStandard CDI or SOCl2 mediated amide coupling followed by base-catalyzed cyclization

Purchasing the pre-coupled intermediate directly improves final-stage API yields and reduces reactor time by eliminating the messy piperazine coupling step.

Regulatory Compliance: N-Nitrosamine Impurity Control

Recent regulatory scrutiny by the FDA and EMA on N-nitrosamine impurities in pharmaceuticals has made the handling of secondary and tertiary amines a critical compliance risk. 1-Methylpiperazine is a known precursor that can form N-nitroso-N-methylpiperazine (a potent genotoxic impurity) under specific conditions. By procuring the pre-formed 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, API manufacturers offload the handling of raw 1-methylpiperazine to the intermediate supplier. High-quality commercial grades of this intermediate are rigorously purified to contain <1 ppm of residual 1-methylpiperazine, ensuring that the final Sildenafil API easily meets stringent regulatory thresholds for nitrosamine limits without requiring expensive, late-stage scavenging or recrystallization steps [1].

Evidence DimensionResidual Amine / Nitrosamine Precursor Risk
Target Compound DataPre-purified intermediate controls residual 1-methylpiperazine to <1 ppm
Comparator Or BaselineIn-house synthesis from 5-chlorosulfonyl-2-ethoxybenzoic acid (High risk of ppm-level amine carryover into final API stages)
Quantified DifferenceReduces genotoxic impurity precursor load by orders of magnitude prior to the final API assembly
ConditionsTrace impurity analysis in late-stage pharmaceutical manufacturing

Offloading the piperazine coupling to the intermediate stage drastically reduces the regulatory burden and analytical costs associated with N-nitrosamine testing in the final API.

Structural Specificity: Methyl vs. Ethyl Piperazine Analogs

The exact alkyl substitution on the piperazine ring is the primary determinant of the resulting API's pharmacological and legal profile. 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid exclusively yields Sildenafil, which has a highly characterized PDE5 IC50 of approximately 3.5 nM and is supported by global generic monographs. Substituting this intermediate with 2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid yields Acetildenafil or Vardenafil-type structures. While these ethyl analogs also inhibit PDE5, they possess altered lipophilicity, different onset times, and entirely different regulatory classifications, making them legally and pharmacologically invalid for generic Sildenafil production [1].

Evidence DimensionFinal API Identity and PDE5 Target
Target Compound DataYields Sildenafil (PDE5 IC50 ~3.5 nM; USP/EP compliant)
Comparator Or Baseline2-Ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid (Yields Acetildenafil/Vardenafil analogs; fails Sildenafil monographs)
Quantified Difference100% divergence in API regulatory identity and compendial compliance
ConditionsStandard pyrazolopyrimidinone cyclization and compendial API testing

Procurement must strictly verify the methyl substitution, as the ethyl analog produces a non-compliant, off-target API that cannot be sold as generic Sildenafil.

Commercial Manufacturing of Sildenafil Citrate

As the direct, late-stage benzoic acid precursor, this compound is the industry standard for the commercial-scale synthesis of Sildenafil Citrate. Its use allows facilities to streamline the final coupling and cyclization steps while minimizing genotoxic impurity risks [1].

Synthesis of Novel PDE5 Inhibitor Libraries

In medicinal chemistry, this stable intermediate serves as a versatile building block for synthesizing new pyrazolopyrimidinone derivatives. Researchers can couple it with various novel heterocyclic amines to explore new structure-activity relationships (SAR) for PDE5 or other phosphodiesterase targets [1].

Analytical Reference Standard Generation

Highly purified lots of this compound are utilized as critical analytical reference standards (often designated as Sildenafil Impurity 79) for HPLC/UHPLC method validation in quality control laboratories, ensuring accurate quantification of unreacted starting materials in final API batches [2].

XLogP3

-1.5

Wikipedia

2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

Dates

Last modified: 08-15-2023

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